molecular formula C23H14F4N2O4 B6490361 3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888457-10-1

3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B6490361
CAS No.: 888457-10-1
M. Wt: 458.4 g/mol
InChI Key: ADQMPEAEXCWQJL-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups including a benzamido group, a trifluoromethoxy group, and a benzofuran group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The trifluoromethoxy group, for instance, is a methoxy group where the hydrogen atoms are replaced by fluorine atoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. For example, the benzamido group could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine atoms could make the compound more lipophilic, which could affect its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing fluorine atoms can sometimes be hazardous due to the high reactivity of fluorine .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F4N2O4/c24-14-7-5-13(6-8-14)21(30)29-19-17-3-1-2-4-18(17)32-20(19)22(31)28-15-9-11-16(12-10-15)33-23(25,26)27/h1-12H,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQMPEAEXCWQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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